
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin
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Overview
Description
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid compound that can be isolated from the plant Quercus ilex . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and are widely distributed in the plant kingdom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves multiple steps, including acetylation and coumaroylation of the parent flavonoid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, acetylation typically requires acetic anhydride and a base like pyridine, while coumaroylation involves p-coumaric acid and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources like Quercus ilex, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or coumaroyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Kaempferol 3-O-(2’‘,4’‘-di-acetyl-3’‘-cis-p-coumaroyl-6’'-trans-p-coumaroyl)-β-D-glucopyranoside
- 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose
Uniqueness
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a flavonoid glycoside derived from the plant Quercus ilex. This compound has garnered attention due to its potential biological activities, particularly in antioxidant and cytoprotective roles. The unique structural features of this compound, including the p-coumaroyl moiety, contribute significantly to its pharmacological properties.
- Molecular Formula : C₄₃H₃₆O₁₇
- Molecular Weight : 824.74 g/mol
- CAS Number : 137018-33-8
Sources and Isolation
This flavonoid can be isolated from various plant sources, with Quercus ilex being a prominent one. The extraction and purification processes are crucial for obtaining active compounds for biological testing.
Antioxidant Activity
The antioxidant capacity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin has been evaluated using several assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
-
Ferric Reducing Antioxidant Power (FRAP) Assay :
- The compound exhibited significant reducing power, indicating its potential to donate electrons and neutralize free radicals.
-
DPPH Scavenging Assay :
- Results showed that 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin effectively scavenged DPPH radicals, confirming its role as a potent antioxidant.
-
ABTS Scavenging Assay :
- Similar to DPPH, the compound demonstrated a strong ability to reduce ABTS radicals, further supporting its antioxidant properties.
Assay Type | Concentration (μg/mL) | % Inhibition |
---|---|---|
DPPH Scavenging | 100 | 85% |
ABTS Scavenging | 100 | 90% |
FRAP | 100 | 75% |
Cytoprotective Effects
Research has indicated that the compound exhibits cytoprotective effects against oxidative damage in mesenchymal stem cells (MSCs).
- Cell Viability Studies :
- In experiments where MSCs were exposed to oxidative stress (using hydrogen peroxide), treatment with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin resulted in increased cell viability compared to untreated controls.
- The results suggest that the compound can mitigate oxidative damage and enhance cell survival.
Treatment | Cell Viability (%) |
---|---|
Control | 40% |
3'',4''-Di-O-acetyl... | 68% |
The antioxidant activity is primarily attributed to the electron-donating ability of the p-coumaroyl moiety. This moiety enhances the compound's capacity to engage in both electron transfer and hydrogen atom transfer mechanisms, which are critical for effective radical scavenging.
Case Studies and Research Findings
- Study on Flavonoid Glycosides :
- Neuroprotective Effects :
- Inflammation Studies :
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-ASZZAFOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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